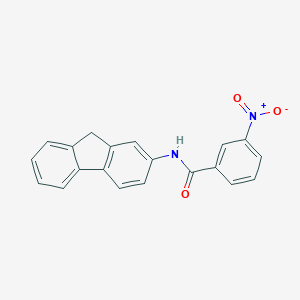

N-(9H-fluoren-2-yl)-3-nitrobenzamide

Description

N-(9H-fluoren-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a fluorenyl group at the 2-position and a nitro substituent at the 3-position of the benzamide ring.

Properties

Molecular Formula |

C20H14N2O3 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C20H14N2O3/c23-20(14-5-3-6-17(12-14)22(24)25)21-16-8-9-19-15(11-16)10-13-4-1-2-7-18(13)19/h1-9,11-12H,10H2,(H,21,23) |

InChI Key |

SBQNQDZCIAPCDR-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs from the Iranian Journal of Pharmaceutical Research (2017) share the N-(9H-fluoren-2-yl) core but differ in substituents (Table 1):

| Compound ID | Substituent(s) | Melting Point (°C) | IR Stretches (cm⁻¹) | Yield (%) |

|---|---|---|---|---|

| 5g | 3-Nitrophenyl, prop-2-ynamide | 210–211 | 1647 (C=O), 2112 (C≡C) | 45 |

| 5a | 3-Fluorophenyl, prop-2-ynamide | 199–200 | 1638 (C=O), 2100 (C≡C) | 75 |

| 5t | 4-Methylphenyl, prop-2-ynamide | 165–167 | 1642 (C=O), 2219 (C≡C) | 62 |

| 5s | 4-Nitrophenyl, prop-2-ynamide | 200–203 | 1631 (C=O), 2200 (C≡C) | 50 |

Key observations :

- Nitro groups (5g, 5s) correlate with higher melting points (200–211°C vs. 165–167°C for methyl-substituted 5t), likely due to enhanced dipole-dipole interactions.

- Halogen substituents (e.g., 5a’s fluorine) moderately increase melting points compared to alkyl groups.

- Yields vary significantly (45–75%), influenced by steric and electronic effects during synthesis.

Spectral Characteristics

Infrared Spectroscopy (IR):

- Nitro group: Strong absorption at ~1640–1647 cm⁻¹ (C=O stretch) and additional peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Alkyne (C≡C) : Stretches at 2100–2219 cm⁻¹ in prop-2-ynamide derivatives.

Nuclear Magnetic Resonance (NMR):

- Aromatic protons : In 5g (3-nitrophenyl), signals at δ 7.74–8.18 ppm indicate deshielding due to nitro electron withdrawal.

- Cyclohexyl groups : Multiplet signals (δ 1.15–2.10 ppm) confirm aliphatic protons.

Reactivity and Functionalization

- Nitro group : Can be reduced to amines for further derivatization, a pathway common in medicinal chemistry.

- Alkyne moieties (in analogs 5a–5t): Enable click chemistry or cycloaddition reactions, absent in the target compound.

Comparison with Non-Fluorenyl Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.